Sigma-LIGAND-1 -

Sigma-LIGAND-1

Catalog Number: EVT-1578676
CAS Number:
Molecular Formula: C27H33NO4
Molecular Weight: 435.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Sigma-LIGAND-1 is a novel compound classified as a sigma receptor ligand, specifically targeting the sigma-1 receptor (S1R). Sigma receptors are a class of proteins that play significant roles in various physiological processes, including neuroprotection, pain modulation, and the regulation of mood. The development of sigma receptor ligands has garnered interest for their potential therapeutic applications in neurodegenerative diseases, psychiatric disorders, and cancer treatment.

Source and Classification

Sigma-LIGAND-1 is derived from a synthetic process aimed at creating selective ligands for sigma receptors. The classification of this compound falls under the category of pharmacological agents targeting the sigma-1 receptor, which is implicated in numerous biological functions and pathologies. Research has shown that ligands interacting with sigma receptors can influence cellular signaling pathways, making them valuable in drug discovery and development.

Synthesis Analysis

Methods and Technical Details

The synthesis of Sigma-LIGAND-1 involves several key steps that utilize advanced organic chemistry techniques. According to recent studies, the compound can be synthesized starting from commercially available precursors such as tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate. The synthesis pathway typically includes:

  1. Buchwald–Hartwig Amination: This step involves the reaction of iodobenzene with the precursor to form an intermediate.
  2. N-Boc Deprotection: The removal of the Boc protecting group is crucial for further reactions.
  3. Alkylation: Intermediates are alkylated with benzyl bromide or (2-bromoethyl)benzene to create desired derivatives.
  4. Nucleophilic Acyl Substitution: This step introduces acyl groups via reactions with benzoyl chloride or similar compounds.
  5. Final Deprotection and Alkylation: The final steps involve deprotecting intermediates using trifluoroacetic acid followed by additional alkylation to yield Sigma-LIGAND-1 .

These methods highlight the complexity and precision required in synthesizing sigma receptor ligands.

Molecular Structure Analysis

Structure and Data

The molecular structure of Sigma-LIGAND-1 is characterized by a diazaspiro framework, which contributes to its binding affinity for sigma receptors. The compound's three-dimensional conformation plays a critical role in its interaction with receptor sites. Key structural features include:

  • Diazabicyclo Core: This core structure facilitates interactions with amino acid residues within the sigma receptor binding site.
  • Functional Groups: Variations in functional groups attached to the core influence the ligand's selectivity and potency.

Molecular modeling studies have provided insights into how Sigma-LIGAND-1 fits within the receptor binding cavity, establishing essential interactions such as hydrogen bonding and π–π stacking .

Chemical Reactions Analysis

Reactions and Technical Details

Sigma-LIGAND-1 undergoes various chemical reactions that are essential for its biological activity. Notably:

  • Binding Affinity Studies: Ligand-receptor binding assays reveal how Sigma-LIGAND-1 interacts with S1R and S2R subtypes, demonstrating its selectivity.
  • Structure-Activity Relationship (SAR) Analysis: Modifications to the ligand's structure can lead to significant changes in its pharmacological profile, allowing researchers to optimize potency and selectivity .

These analyses are crucial for understanding how chemical modifications impact biological outcomes.

Mechanism of Action

Process and Data

The mechanism of action for Sigma-LIGAND-1 involves its binding to sigma receptors, leading to downstream effects on cellular signaling pathways. Key aspects include:

  • Receptor Activation: Upon binding to S1R, Sigma-LIGAND-1 activates signaling cascades that can modulate neurotransmitter release and neuronal survival.
  • Neuroprotective Effects: Research indicates that activation of S1R by this ligand can prevent calcium dysregulation in neurons during ischemic events, suggesting potential applications in neuroprotection .

The detailed understanding of these mechanisms aids in developing therapeutic strategies targeting sigma receptors.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Sigma-LIGAND-1 exhibits several notable physical and chemical properties:

  • Molecular Weight: Specific molecular weight data is critical for pharmacokinetic modeling.
  • Solubility: Solubility characteristics influence bioavailability and formulation strategies.
  • Stability: Chemical stability under physiological conditions determines the compound's shelf life and efficacy.

Analyses of these properties are essential for assessing the compound's suitability for clinical applications .

Applications

Scientific Uses

Sigma-LIGAND-1 has potential applications across various scientific fields:

  • Neuropharmacology: Its ability to modulate sigma receptor activity positions it as a candidate for treating neurodegenerative diseases such as Alzheimer's disease.
  • Cancer Research: Given its selective action on sigma receptors, it may also play a role in cancer therapies by influencing tumor cell behavior.
  • Pain Management: The modulation of pain pathways through sigma receptor interaction suggests therapeutic avenues in analgesia .

Ongoing research continues to explore these applications, underscoring the importance of Sigma-LIGAND-1 in advancing medical science.

Structural Biology of the Sigma-1 Receptor

Molecular Architecture and Oligomeric States

Homo-Trimeric Organization and Transmembrane Topology

The sigma-1 receptor (S1R) forms a homo-trimeric complex as its fundamental structural unit, with each protomer featuring a single transmembrane helix (α1) at the N-terminus. This architecture resolves long-standing controversies about S1R topology, replacing earlier two-transmembrane models. The α1 helices anchor the receptor in the endoplasmic reticulum membrane, while the cytosolic domains form extensive interfaces (~9300 Ų) that stabilize the trimer [5] [3]. Each protomer’s C-terminal domain creates a flat, hydrophobic surface that intimately associates with the cytosolic membrane face, positioning the ligand-binding domain optimally for regulatory functions. Oligomerization extends beyond trimers, with higher-order assemblies (tetramers, pentamers) observed in both crystallographic and cellular studies. These oligomeric states are stabilized through a conserved GXXXG motif (residues 91-95) within the transmembrane region, which mediates helix-helix interactions critical for complex integrity [6] [2].

Table 1: Oligomeric States of Sigma-1 Receptor

Oligomeric StateStabilizing FactorsLigand Binding CapabilityDetection Method
MonomerElevated temperature, GXXXG mutationsNoneSDS-PAGE, FRET spectrometry
DimerAgonists (e.g., (+)-pentazocine)ModerateFRET spectrometry [2]
TrimerCrystallographic packingHighX-ray crystallography [5]
Higher oligomersAntagonists (e.g., haloperidol), cholesterolHighSEC-MALS, Photoaffinity labeling [6]

Cupin-Fold β-Barrel and Ligand-Binding Pocket Dynamics

The S1R ligand-binding domain adopts a cupin-like β-barrel fold – a structural motif rare in mammalian membrane proteins but common in microbial enzymes. This domain contains ten β-strands flanked by four α-helices, creating a hydrophobic cavity that completely encapsulates ligands. The binding pocket measures approximately 1,500 ų and features conserved residues critical for ligand recognition: Glu172 forms a salt bridge with ligand amine groups, Asp126 hydrogen-bonds with Glu172 to modulate its charge state, and Tyr103 stabilizes aromatic moieties through π-stacking interactions [5] [8]. Remarkably, this cavity accommodates chemically diverse ligands through plasticity in its hydrophobic lining (Val84, Trp89, Leu95, Leu105, Ile124, Trp164, Leu182), allowing adjustment to varying molecular volumes and shapes without major backbone rearrangements. The enclosed nature of this pocket explains the characteristically slow ligand binding kinetics observed in pharmacological assays, as entry requires conformational reorganization of the receptor [8] [3].

Conformational Rearrangements in Ligand Entry Pathways

Two competing models have been proposed for ligand access to the occluded binding site:

  • PATH1: Involves unfolding of β-sheets in the cupin domain (energetically unfavorable due to hydrophobic exposure)
  • PATH2: Features displacement of the C-terminal V-shaped α4/α5 helix bundle ("lid") from the β-barrel

Crystallographic studies of Xenopus laevis S1R in both closed (3.20 Å) and open-like (3.56 Å) conformations provide decisive support for PATH2. In the open-like state (xlσ1Ropen-endo), the α4/α5 helices separate by ~4 Å relative to closed states, creating a membrane-accessible entry portal. Crucially, ligand-soaking experiments in crystals with sterically restricted cupin domains demonstrated complete ligand occupancy in all protomers, proving that β-barrel unfolding is not required for binding. Molecular dynamics simulations further reveal that agonists induce hinge-like motions in the α4/α5 bundle, reducing the energy barrier for ligand entry compared to PATH1 [3] [4] [7].

Crystallographic Insights into Ligand-Bound States

Antagonist-Binding Modes (e.g., Haloperidol, NE-100)

High-resolution structures of S1R bound to prototypic antagonists (haloperidol: 3.1 Å, NE-100: 2.9 Å) reveal a conserved binding pose despite chemical divergence (Tanimoto coefficient: 0.235). Both ligands adopt an extended linear conformation within the hydrophobic pocket, with their protonated amine groups forming salt bridges with Glu172. The fluorophenyl group of haloperidol occupies the membrane-proximal region near the α4/α5 interface, while its chlorophenyl moiety extends toward Asp126 at the barrel base. NE-100, though bicyclic, maintains similar positioning with its cyclohexylpiperidine moiety mimicking haloperidol’s amine-containing tail. Notably, antagonist binding preserves the closed conformation of the α4/α5 helices (average Cα-Cα distance: 8.9 Å) and stabilizes the tight trimeric interface through allosteric effects propagating from the ligand-binding site [8] [5].

Agonist-Induced Structural Shifts (e.g., (+)-Pentazocine)

The 3.1 Å structure of S1R bound to the prototypic agonist (+)-pentazocine reveals distinct ligand positioning and receptor rearrangements compared to antagonist complexes. Rather than the linear pose, (+)-pentazocine adopts a bent conformation where its dimethylallyl group projects toward the α4/α5 interface while the cyclohexene moiety occupies a sub-pocket near Tyr103. This binding displaces helix α4 outward by ~1.8 Å, widening the α4/α5 interface. Molecular dynamics simulations demonstrate that agonist binding reduces the hydrogen-bond density between α4 and the β-barrel from 5.2 ± 0.8 to 2.3 ± 0.4 bonds, increasing α4 flexibility. These structural changes correlate with functional data showing agonists promote dissociation of higher-order oligomers into dimers and monomers – a key step in S1R activation [8] [2] [6].

Table 2: Structural Features of Ligand-Bound Sigma-1 Receptor States

FeatureAntagonist Complex (Haloperidol/NE-100)Agonist Complex ((+)-Pentazocine)
Helix α4 PositionClosed (Distance to α5: 8.9 Å)Displaced outward (+1.8 Å)
α4/β-Barrel H-Bonds5.2 ± 0.82.3 ± 0.4
Ligand ConformationExtended linearBent
Oligomeric PreferenceHigher-order oligomersDimers/monomers
Binding Pocket Volume1480 ± 25 ų1525 ± 30 ų

Role of the V-Shaped α4/α5 Helix Bundle in Ligand Access

The C-terminal α4/α5 helices function as a dynamic regulatory lid governing ligand access rather than a static structural element. In the closed state observed with antagonists, these helices form a V-shaped bundle that sterically blocks membrane access to the binding pocket. Agonist binding or pathogenic mutations (e.g., ALS-linked E102Q) induce a hinge-bending motion at Gly206 (α4) and Pro213 (α5), pivoting the helices away from the β-barrel. This opens a solvent-exposed cleft measuring ~12 Å × 8 Å – sufficient for entry of small molecules like sphingosine (MW: 299.5 g/mol) or synthetic ligands. Mutagenesis studies confirm this mechanism: introducing rigid proline substitutions at the hinge positions (G206P/P213A) reduces (+)-[³H]pentazocine binding by >80% by restricting lid mobility. The α4/α5 bundle thus acts as a conformational switch converting between closed (antagonist-stabilized) and open (agonist-favored) states [3] [4] [7].

Properties

Product Name

Sigma-LIGAND-1

IUPAC Name

6-[6-(4-hydroxypiperidin-1-yl)hexoxy]-3-methyl-2-phenylchromen-4-one

Molecular Formula

C27H33NO4

Molecular Weight

435.6 g/mol

InChI

InChI=1S/C27H33NO4/c1-20-26(30)24-19-23(11-12-25(24)32-27(20)21-9-5-4-6-10-21)31-18-8-3-2-7-15-28-16-13-22(29)14-17-28/h4-6,9-12,19,22,29H,2-3,7-8,13-18H2,1H3

InChI Key

RFUIYSLMVBVREF-UHFFFAOYSA-N

Synonyms

6-(6-(4-hydroxypiperidinyl)hexyloxy)-3-methylflavone hydrochloride
NPC 16377
NPC-16377

Canonical SMILES

CC1=C(OC2=C(C1=O)C=C(C=C2)OCCCCCCN3CCC(CC3)O)C4=CC=CC=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.